5-amino-1-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
Molecular Formula |
C22H28N4OS |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H28N4OS/c1-16-15-28-22(24-16)20-19(27)14-26(21(20)23)12-9-17-7-10-25(11-8-17)13-18-5-3-2-4-6-18/h2-6,15,17,23,27H,7-14H2,1H3 |
InChI Key |
PEBNGEHXRFEEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)CCC3CCN(CC3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Benzylpiperidin-4-yl Ethylamine
The piperidine intermediate is synthesized via reductive amination of 4-piperidone with benzylamine, followed by alkylation with 1,2-dibromoethane. Key steps include:
-
Reductive Amination : 4-Piperidone reacts with benzylamine in the presence of sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol at 25°C, yielding 1-benzylpiperidin-4-amine.
-
Ethylation : The amine is alkylated with 1,2-dibromoethane in acetonitrile under reflux (82°C, 12 hours), producing 1-benzylpiperidin-4-yl ethyl bromide. Subsequent displacement with ammonium hydroxide yields the ethylamine derivative.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | NaBH<sub>3</sub>CN, MeOH, 25°C | 78% |
| Ethylation | 1,2-Dibromoethane, CH<sub>3</sub>CN, reflux | 65% |
Synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)-5-amino-1,2-dihydro-3H-pyrrol-3-one
This thiazole-containing pyrrolone is prepared via a cyclocondensation reaction:
-
Thiazole Formation : 4-Methylthiazole-2-carboxylic acid is treated with thionyl chloride (SOCl<sub>2</sub>) to form the acyl chloride, which reacts with glycine ethyl ester in dichloromethane (DCM) to yield the corresponding amide.
-
Cyclization : The amide undergoes intramolecular cyclization in the presence of phosphoryl chloride (POCl<sub>3</sub>) at 60°C, forming the pyrrolone core.
Coupling and Final Cyclization
The two intermediates are coupled using a peptide coupling agent, followed by cyclization to form the target compound:
Amide Bond Formation
-
Reagents : 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
-
Conditions : Stirring at 0°C for 4 hours, followed by gradual warming to room temperature.
-
Yield : 85–90% after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:1).
Cyclization to Pyrrol-3-one
The coupled product undergoes acid-mediated cyclization:
-
Conditions : 12 hours at 25°C, followed by neutralization with aqueous NaHCO<sub>3</sub>.
Optimization Strategies
Microwave-Assisted Synthesis
Patent WO2019186343A1 discloses a microwave-assisted method for analogous compounds, reducing reaction times from hours to minutes:
Catalytic Hydrogenation
Pd/C-catalyzed hydrogenation (H<sub>2</sub>, 50 psi) in methanol removes protecting groups (e.g., N-benzyl) with >95% efficiency.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Industrial-Scale Considerations
Solvent Recovery
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the pyrrolone ring can be reduced to form corresponding alcohols.
Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that combines a benzylpiperidine moiety with thiazole and pyrrolidine components. Its unique structural characteristics contribute to its biological activity, particularly its interaction with sigma receptors, which are implicated in various neurological conditions.
Sigma Receptor Modulation
Recent studies have highlighted the compound's high affinity for sigma receptors (σRs), particularly σ1R. It has been shown to exhibit potent dual-target activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neuroprotection and the treatment of neuropathic pain.
Binding Affinity Data
| Compound | σ1R Affinity (Ki, nM) | AChE Inhibition (IC50, nM) | BuChE Inhibition (IC50, µM) |
|---|---|---|---|
| 5-amino-1-[2-(1-benzylpiperidin-4-yl)... | 1.45 | 13 | 3.1 |
Neuropathic Pain Treatment
The compound has been identified as a promising candidate for the development of new small molecule drugs aimed at alleviating neuropathic pain. Its ability to modulate σRs suggests potential efficacy in treating conditions characterized by chronic pain.
Case Studies
- In Vitro Studies on σR Binding
- Cholinesterase Inhibition
- Selectivity Profile
Mechanism of Action
The mechanism of action of 5-amino-1-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The benzylpiperidine group in the target compound increases lipophilicity compared to the benzodioxole-methyl group in , which may influence membrane permeability and bioavailability .
Electronic and Steric Profiles: The 4-methylthiazole group is conserved across all compounds, suggesting a role in π-π stacking or charge-transfer interactions. However, the benzylpiperidine-ethyl chain in the target compound introduces steric bulk, which may hinder binding to flat active sites . The pyrido-pyrimidinone scaffold in offers extended conjugation, possibly improving UV-Vis absorption properties for material science applications .
Biological and Material Relevance: The target compound’s benzylpiperidine moiety is structurally analogous to ligands targeting G-protein-coupled receptors (GPCRs), hinting at CNS or anti-inflammatory applications .
Computational Insights
- QSAR Analysis : Molecular descriptors (e.g., van der Waals volume, polar surface area) derived from tools like Multiwfn could quantify differences in bioactivity between the target compound and or .
- Noncovalent Interactions: Noncovalent interaction (NCI) analysis may reveal how the benzylpiperidine group modulates binding to hydrophobic pockets compared to the benzodioxole group.
Biological Activity
The compound 5-amino-1-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure includes a pyrrolone core with a benzylpiperidine moiety and a thiazole substituent. The presence of these functional groups suggests a multifaceted mechanism of action, potentially influencing various biological pathways.
Muscarinic Receptor Antagonism
Research indicates that derivatives of this compound may selectively antagonize muscarinic receptors, particularly the M4 subtype. This receptor is implicated in various neurological functions and disorders. The antagonism of M4 receptors has been linked to therapeutic effects in conditions such as schizophrenia and Alzheimer's disease .
Cholinesterase Inhibition
Cholinesterase inhibitors are critical in the treatment of Alzheimer's disease. Studies have shown that compounds similar to 5-amino derivatives exhibit significant activity against acetylcholinesterase (AChE). For instance, modifications in the piperidine structure can enhance AChE inhibitory potency, which is crucial for improving cholinergic transmission in neurodegenerative conditions .
Table 1: Biological Activity Summary
Case Studies
Case Study 1: Neuroprotective Properties
In vitro studies have demonstrated that the compound protects neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂). The protective effects were assessed using human neuroblastoma cell lines, where significant reductions in cell death were observed at micromolar concentrations. The mechanism appears to involve both AChE inhibition and antioxidant activity .
Case Study 2: Behavioral Studies in Animal Models
Behavioral assessments in rodent models have shown that administration of this compound leads to improvements in cognitive function. In particular, tests measuring memory and learning capabilities indicated enhanced performance following treatment, suggesting potential applications in cognitive impairment disorders .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. Modifications to the thiazole and piperidine components have been explored to optimize receptor binding affinity and selectivity. Computational modeling has also been employed to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are essential for evaluating the drug-likeness of these compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can structural integrity be confirmed post-synthesis?
- Methodology :
- Synthesis : Use cyclization reactions under reflux conditions in ethanol or DMF-EtOH mixtures (1:1), as demonstrated for analogous pyrrol-2-ones . For example, combine precursors (e.g., substituted pyrazoles or anilines) with appropriate reagents under controlled heating (2–3 hours).
- Characterization : Employ multi-modal analysis:
- NMR (¹H/¹³C) to verify substituent positions and hydrogen/carbon environments.
- FTIR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyrrolone rings).
- HRMS for precise molecular weight validation (e.g., deviation < 2 ppm from theoretical values) .
Q. What safety precautions are critical during handling and storage?
- Methodology :
- Use personal protective equipment (PPE) including nitrile gloves and safety goggles.
- Store in airtight containers at 2–8°C to prevent degradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in cyclization steps?
- Methodology :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For instance, switching from ethanol to DMF-EtOH (1:1) increased yields from 46% to 63% in analogous syntheses .
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize transition states.
- Monitoring : Employ in-situ techniques like Raman spectroscopy to track reaction progress .
Q. What strategies resolve discrepancies between computational modeling and experimental spectral data?
- Methodology :
- Conformational Analysis : Compare X-ray crystallography data (e.g., dihedral angles from structures in ) with DFT-optimized geometries. Adjust computational parameters (basis sets, solvation models) to align with experimental observations.
- Dynamic Effects : Account for tautomerism or solvent-induced shifts in NMR simulations using tools like ACD/Labs or Gaussian .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodology :
- Substituent Variation : Synthesize derivatives with modified aryl/heteroaryl groups (e.g., 4-tert-butyl or 4-dimethylaminophenyl) and assess biological activity. For example, tert-butyl groups enhanced hydrophobicity in analogs, improving membrane permeability .
- Biological Assays : Pair synthetic efforts with in vitro testing (e.g., enzyme inhibition assays) to correlate structural changes with potency .
Q. What analytical techniques are most effective for detecting polymorphic forms?
- Methodology :
- Thermal Analysis : Use DSC/TGA to identify melting points and thermal stability (e.g., melting ranges: 138–265°C for related compounds ).
- PXRD : Compare diffraction patterns to known crystal structures (e.g., monoclinic vs. orthorhombic systems ).
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
